tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate
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Overview
Description
tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate: is a synthetic organic compound commonly used in various chemical and pharmaceutical applications. This compound features a tert-butyl carbamate group, which is often employed as a protecting group for amines in organic synthesis due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, often under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation or alkylation reaction.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, replacing the tert-butyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group in peptide synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Studied for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
Medicine:
- Investigated for its role in drug design and development, particularly in the creation of enzyme inhibitors.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions, releasing the active amine. This process can be crucial in drug delivery systems where the compound acts as a prodrug, ensuring the active drug is released at the target site.
Comparison with Similar Compounds
- tert-butyl N-(phenylcarbamoyl)carbamate
- tert-butyl N-(1-oxo-2-phenylethyl)carbamate
- tert-butyl N-(1-oxo-3-phenylpropyl)carbamate
Comparison:
- tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate is unique due to the presence of the pyrrolidine ring, which can influence its reactivity and biological activity.
- Other similar compounds may lack the pyrrolidine ring, resulting in different chemical and biological properties.
This compound’s unique structure, particularly the pyrrolidine ring, sets it apart from other carbamates, offering distinct advantages in specific synthetic and pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(13-14-9-5-4-6-10-14)16(21)20-11-7-8-12-20/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLJUSDUGUQELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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